molecular formula C10H18ClNO2 B1477369 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2098080-40-9

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B1477369
CAS No.: 2098080-40-9
M. Wt: 219.71 g/mol
InChI Key: IKRMOYFYSABXDR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (CAS 2097998-76-8) is a chemical compound offered for research and development purposes. With a molecular formula of C11H20ClNO2 and a molecular weight of 233.74 g/mol, this substance features a tetrahydro-2H-pyran ring, a scaffold recognized for its prevalence in bioactive molecules and natural products . Pyran-containing compounds are of significant interest in medicinal chemistry and have been investigated for a range of pharmacological activities, including potential applications in neurodegenerative diseases . This agent is provided with a documented purity of 98% and requires storage at 2-8°C to ensure stability . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRMOYFYSABXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide generally involves the following key steps:

  • Preparation or acquisition of the tetrahydro-2H-pyran-4-yl amine or its precursor.
  • Formation of the propanamide backbone with appropriate chloro substitution.
  • Coupling of the amine with the propanamide moiety under controlled conditions to yield the target compound.

The tetrahydropyran ring is typically introduced or preserved through selective protection/deprotection strategies, ensuring the integrity of the heterocyclic system throughout the synthesis.

Preparation of the Tetrahydro-2H-pyran-4-yl Amine Intermediate

The tetrahydro-2H-pyran-4-yl moiety is commonly introduced via derivatives such as ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate or 2-(tetrahydro-2H-pyran-4-yl)ethanol. These intermediates are prepared and purified through reduction and esterification steps.

Key Reduction Methods:

Starting Material Reducing Agent Solvent Temperature Time Yield (%) Notes
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate Lithium aluminum hydride (LiAlH4) Tetrahydrofuran (THF) 0–20 °C 0.5–18 h 66.1–100 Multiple protocols exist; yields vary with reaction time and temperature; inert atmosphere recommended.
Ethyl 2-(4-oxanyl)acetate Lithium aluminum hydride (LiAlH4) THF Reflux Overnight 100 Complete reduction to corresponding alcohol achieved with careful quenching.

These reductions convert esters to the corresponding alcohols, which can be further functionalized to amines or used directly in amide bond formation.

Formation of the Propanamide Moiety with Chloro Substitution

The propanamide portion, specifically the 2-chloro substituent on the propanamide backbone, is introduced through acylation reactions using chloro-substituted acid derivatives or acid chlorides.

Typical Acylation Conditions:

  • Use of chloro-substituted propanoyl chloride or equivalent activated species.
  • Reaction with the amine intermediate in the presence of a base such as triethylamine.
  • Solvents like dry chloroform or dichloromethane under inert atmosphere.
  • Temperature control to avoid side reactions, usually room temperature or below.

This step yields the N-substituted propanamide with the chloro group intact on the alpha carbon, critical for the compound's biological activity.

Coupling of Tetrahydro-2H-pyran-4-yl Amine with 2-chloropropanamide

The final step involves coupling the tetrahydro-2H-pyran-4-yl amine with the 2-chloropropanamide derivative.

Reported Coupling Methods:

Reagents & Conditions Solvent Temperature Time Yield (%) Comments
Triethylamine, dry chloroform CHCl3 Room temp 18 h ~84 Efficient amidation with good yield; triethylamine acts as base and HCl scavenger.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt, NMM Dry DMF Room temp 24–48 h 14–53 Carbodiimide coupling with additives to improve selectivity; yields vary with conditions.
Acid hydrolysis post-coupling (TFA in DCM) DCM 0 °C 15 min–3 h 14–95 Used for deprotection steps when protecting groups are employed on tetrahydropyran ring.

The choice of coupling method depends on the protecting groups used on the tetrahydropyran ring and the desired stereochemical purity.

Protection and Deprotection Strategies

Due to the sensitivity of the tetrahydro-2H-pyran ring, protecting groups such as tetrahydropyranyl (THP) ethers are often utilized during synthesis to prevent side reactions.

  • Protection with THP groups is typically introduced using reagents like THPONH2.
  • Deprotection is carried out under mild acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures to avoid cleavage of other sensitive bonds.
  • Yields of deprotection steps vary significantly, with competitive hydrolysis of the THP group being a common issue.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material/Intermediate Reagents/Conditions Solvent Temp Time Yield (%) Notes
Reduction of ester to alcohol Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate LiAlH4 THF 0–20 °C 0.5–18 h 66.1–100 Inert atmosphere; quenching with water or NaHSO4 required.
Amide formation Tetrahydro-2H-pyran-4-yl amine + 2-chloropropanoyl chloride Triethylamine base, dry CHCl3 CHCl3 RT 18 h ~84 Standard amidation; base scavenges HCl byproduct.
Carbodiimide-mediated coupling Amine + propanamide acid derivatives EDC, HOBt, NMM Dry DMF RT 24–48 h 14–53 Used when protecting groups are present; moderate yields due to competing hydrolysis.
Protection of tetrahydropyran Hydroxyl group on tetrahydropyran ring THPONH2, EDC, HOBt, NMM Dry DMF RT 5–48 h 14–53 Protects ring during coupling reactions; requires subsequent deprotection.
Deprotection THP-protected intermediates TFA in DCM DCM 0 °C 15 min–3 h 14–95 Mild acidic conditions; risk of THP cleavage reduces yield.

Research Findings and Optimization Notes

  • The use of triethylamine in dry chloroform for amidation provides high yields (~84%) with minimal side products, making it a preferred method for coupling the amine and acid chloride.
  • Carbodiimide coupling methods (EDC/HOBt) offer versatility for substrates with sensitive functional groups but suffer from lower yields due to side hydrolysis and competing reactions.
  • Protection of the tetrahydropyran ring with THP groups is essential for maintaining ring integrity but requires careful control during deprotection to avoid loss of yield.
  • Reduction of esters to alcohols using lithium aluminum hydride is well-established, with reaction conditions tailored to optimize yield and minimize over-reduction or side reactions.
  • Temperature control during all steps is critical; low temperatures during deprotection and acylation prevent decomposition or unwanted side reactions.
  • Purification techniques such as column chromatography and filtration through Celite are standard to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In receptor binding assays, it may act as an agonist or antagonist, modulating the activity of the receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide ()
  • Molecular Formula: C₁₁H₂₀ClNO₃
  • Average Mass : 249.735 g/mol
  • Key Difference : Replaces the ethyl group with a 2-methoxyethyl substituent.
  • Impact : The methoxy group increases polarity (logP likely lower than the ethyl analog) and may alter metabolic stability due to ether oxidation susceptibility .
(b) 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride ()
  • Molecular Formula : C₁₀H₂₀ClN₃O₂ (hydrochloride salt)
  • Key Difference: Substitutes chloro with an amino group and introduces a methyl-THP-methyl linkage.

Backbone Modifications

(a) 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide ()
  • Molecular Formula: C₁₂H₂₂ClNO₃
  • Average Mass : 263.76 g/mol
  • Key Difference : Extends the propanamide backbone to butanamide.
  • Impact : Increased chain length may enhance lipophilicity (higher logP) and alter binding kinetics in target proteins .

Pharmacologically Active Analogs

Pacritinib ()
  • Chemical Name: (S)-3-(2-Chloro-6-methylphenyl)-2-((1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)amino)propanamide
  • Molecular Formula : C₂₁H₂₇ClN₂O₂
  • Key Difference : Integrates a chloro-substituted phenyl ring and azetidine-THP hybrid structure.

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
Target: 2-Chloro-N-ethyl-N-(THP-4-yl)propanamide C₁₀H₁₇ClN₂O₂ 232.71 Ethyl, THP-4-yl Inferred moderate logP, flexibility
2-Chloro-N-(2-methoxyethyl)-N-(THP-4-yl)propanamide C₁₁H₂₀ClNO₃ 249.73 2-Methoxyethyl, THP-4-yl Higher polarity, metabolic liability
2-Chloro-N-(2-methoxyethyl)-N-(THP-4-yl)butanamide C₁₂H₂₂ClNO₃ 263.76 Butanamide backbone Increased lipophilicity
2-Amino-N-methyl-N-(THP-4-ylmethyl)propanamide HCl C₁₀H₂₀ClN₃O₂ 249.74 Amino, methyl-THP-methyl Enhanced solubility, reduced logP
Pacritinib C₂₁H₂₇ClN₂O₂ 374.91 Chlorophenyl, azetidine-THP Kinase inhibition, oral bioavailability

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) utilize THP-containing amines in coupling reactions, suggesting the target compound can be synthesized via similar routes (e.g., CDI-mediated amidation) .
  • Biological Potential: The THP group’s role in Pacritinib highlights its utility in drug design for improving pharmacokinetic profiles, though the target compound’s chloro-ethyl motif may require optimization for target engagement .
  • Unresolved Questions: Limited data on the target compound’s solubility, stability, and toxicity necessitate further experimental validation.

Biological Activity

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group, an ethyl group, and a tetrahydropyran ring attached to a propanamide backbone, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The chemical structure of this compound can be represented as follows:

C9H16ClNO2\text{C}_9\text{H}_{16}\text{Cl}\text{N}\text{O}_2
PropertyValue
Molecular Weight205.68 g/mol
CAS Number2098080-40-9
AppearanceSolid or liquid form
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. Studies utilizing animal models have demonstrated a reduction in seizure frequency when administered with this compound. The proposed mechanism involves modulation of neurotransmitter release, particularly enhancing GABAergic activity, which is crucial for inhibitory neurotransmission in the central nervous system.

Cytotoxicity and Cancer Research

In cancer research contexts, this compound has shown promise as a cytotoxic agent against various cancer cell lines. For example, a study evaluating its effects on ovarian cancer cells revealed significant reductions in cell viability at certain concentrations. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
Ovarian Cancer25Induction of apoptosis
Breast Cancer30Modulation of cell cycle proteins
Leukemia20Activation of caspases

The biological activity of this compound is believed to involve several pathways:

  • Enzyme Inhibition : The chloro group may facilitate interactions with enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Preliminary studies suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

Comparative Analysis

When compared to similar compounds such as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide , the presence of the ethyl group in this compound appears to enhance its biological activity profile. This structural difference may confer unique pharmacological properties that warrant further investigation.

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticonvulsant ActivityCytotoxicity IC50 (µM)
This compoundYesYes25
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamideModerateNo35
N-Ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamideNoYes40

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited Gram-positive and Gram-negative bacteria, showing promise for development as a new class of antibiotics.
  • Anticonvulsant Research : A research article highlighted its efficacy in reducing seizure activity in rodent models, suggesting further exploration into its potential as a therapeutic agent for epilepsy.
  • Cancer Therapeutics : Recent findings indicated that treatment with this compound resulted in significant apoptosis in ovarian cancer cells, making it a candidate for further development in oncology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Reactant of Route 2
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2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

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